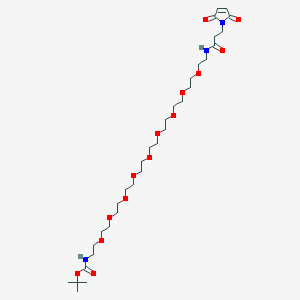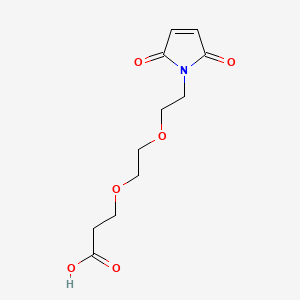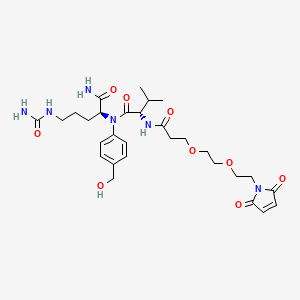
Inhibidor de B-Raf 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MDK0403, also known as B-Raf inhibitor 1, is a potent and selective B-Raf inhibitor with cell IC₅₀s of 0.31 µM and 2 nM for A375 proliferation and A375 p-ERK respectively. MDK0403 has CAS#1093100-40-03. The last 4 digit of CAS# was used for name for the convenience of scientific communication.
Aplicaciones Científicas De Investigación
Tratamiento de tumores sólidos con mutación BRAFV600E
La FDA otorgó una aprobación acelerada al inhibidor de BRAF dabrafenib en combinación con el inhibidor de MEK trametinib para el tratamiento de pacientes adultos y pediátricos (≥6 años de edad) con tumores sólidos con mutación BRAFV600E irresecables o metastásicos {svg_1}.
Superar la resistencia a los inhibidores de RAF
La resistencia a los inhibidores de BRAF es común y se manifiesta a través de la rápida reactivación de la señalización de ERK, debido al alivio de los mecanismos de retroalimentación negativa, que resulta en la (re)activación adaptativa de la señalización de RTK, la activación de RAS y la dimerización de RAF {svg_2}.
Tratamiento de carcinomas tiroideos con mutación BRAF
Los inhibidores de B-raf (BRAFi) son efectivos para los carcinomas tiroideos papilares (PTC) y anaplásicos (ATC) con mutación BRAF {svg_3}. Orientar las rutas metabólicas con la combinación de BRAFi y diclofenaco podría restringir el fenotipo glucolítico y reducir sinérgicamente la viabilidad de las células tumorales {svg_4}.
Tratamiento del melanoma con mutación BRAF
Los inhibidores de BRAF vemurafenib, dabrafenib y encorafenib se utilizan en el tratamiento de pacientes con melanoma con mutación BRAF {svg_5}. Se dirigen selectivamente a la cinasa BRAF y, por lo tanto, interfieren con la vía de señalización de la proteína quinasa activada por mitógenos (MAPK) que regula la proliferación y la supervivencia de las células del melanoma {svg_6}.
Combinación con inhibidores de MEK
Las intervenciones terapéuticas que combinan inhibidores de BRAF con inhibidores de MEK han mostrado resultados prometedores, resaltados por la mejora de los resultados clínicos y la reducción de las toxicidades {svg_7}.
Superar la resistencia a la terapia en el melanoma
Las estrategias cuidadosamente diseñadas para optimizar las combinaciones y secuencias de estos agentes, incluso incluyendo la quimioterapia, pueden en última instancia tener el potencial de superar el obstáculo de la resistencia a la terapia en el melanoma {svg_8}.
Mecanismo De Acción
Target of Action
B-Raf inhibitor 1 primarily targets the B-Raf protein, a key signaling molecule in the mitogen-activated protein kinase (MAPK) signaling pathway . This protein plays a crucial role in regulating cell growth, differentiation, and survival . The most common mutation in B-Raf is V600E, which results in a constitutively activated B-Raf protein .
Mode of Action
B-Raf inhibitor 1 is a competitive inhibitor of the mutated species of B-Raf, especially potent against the BRAF V600E mutation . It binds to the kinase domain of B-Raf, inhibiting its activity and blocking downstream processes . This inhibition disrupts the MAPK signaling pathway, which can inhibit tumor growth and eventually trigger apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by B-Raf inhibitor 1 is the RAS/MAPK pathway . When B-Raf is inhibited, the downstream signaling through this pathway is disrupted. This disruption can lead to decreased cellular proliferation and increased apoptosis, particularly in cells with the BRAF V600E mutation .
Pharmacokinetics
In a first-in-human, phase 1a/1b, open-label, dose-escalation and expansion study, B-Raf inhibitor 1 showed generally dose-proportional increases in exposure . The maximum tolerated dose was established as 40 mg/d . The drug had a long terminal half-life and showed an average accumulation in exposure at steady-state .
Result of Action
The molecular effect of B-Raf inhibitor 1 is the inhibition of the B-Raf protein, leading to disruption of the MAPK signaling pathway . On a cellular level, this can result in decreased cell proliferation and increased apoptosis, particularly in tumor cells with the BRAF V600E mutation . This can lead to a reduction in tumor growth .
Action Environment
The efficacy and stability of B-Raf inhibitor 1 can be influenced by various environmental factors. For instance, the presence of other mutations in the tumor can impact the drug’s effectiveness . Additionally, the development of resistance to B-Raf inhibitors is a significant challenge, often resulting from the reactivation of the MAPK pathway or the emergence of secondary mutations . Therefore, combination therapies are often necessary to overcome resistance mechanisms .
Análisis Bioquímico
Biochemical Properties
B-Raf Inhibitor 1 interacts with the B-Raf protein, which is a serine/threonine protein kinase . This interaction is crucial in the MAPK signaling pathway . An important V600E mutation in B-Raf can cause constitutive B-Raf activation .
Cellular Effects
B-Raf Inhibitor 1 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, B-Raf Inhibitor 1 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of B-Raf Inhibitor 1 change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of B-Raf Inhibitor 1 vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
B-Raf Inhibitor 1 is involved in the MAPK signaling pathway . It interacts with enzymes and cofactors in this pathway, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
B-Raf Inhibitor 1 is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of B-Raf Inhibitor 1 and any effects on its activity or function are currently being researched . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
1-N-(4-chlorophenyl)-6-methyl-5-N-[3-(7H-purin-6-yl)pyridin-2-yl]isoquinoline-1,5-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClN8/c1-15-4-9-19-18(10-12-29-24(19)34-17-7-5-16(27)6-8-17)21(15)35-25-20(3-2-11-28-25)22-23-26(32-13-30-22)33-14-31-23/h2-14H,1H3,(H,28,35)(H,29,34)(H,30,31,32,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVYYGGCHJGEFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC=C(C=C3)Cl)NC4=C(C=CC=N4)C5=C6C(=NC=N5)N=CN6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClN8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














